tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate

Molecular weight Building block selection Reaction stoichiometry

tert-Butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is a brominated pyridine–glycine hybrid building block with the molecular formula C12H16BrN3O3 and a molecular weight of 330.18 g mol⁻¹. The compound integrates a tert-butyloxycarbonyl (Boc)-protected glycine moiety connected via a secondary carbamoyl (amide) bridge to the 3-position of a 5‑bromopyridine ring.

Molecular Formula C12H16BrN3O3
Molecular Weight 330.18 g/mol
Cat. No. B13632770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate
Molecular FormulaC12H16BrN3O3
Molecular Weight330.18 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NC1=CC(=CN=C1)Br
InChIInChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-4-8(13)5-14-6-9/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
InChIKeySHRCDEVCGLAACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate: Core Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


tert-Butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is a brominated pyridine–glycine hybrid building block with the molecular formula C12H16BrN3O3 and a molecular weight of 330.18 g mol⁻¹ [1]. The compound integrates a tert-butyloxycarbonyl (Boc)-protected glycine moiety connected via a secondary carbamoyl (amide) bridge to the 3-position of a 5‑bromopyridine ring. This architecture furnishes two orthogonally addressable functional handles—the Boc-protected amine and the aryl bromide—that are widely exploited in sequential cross‑coupling and deprotection strategies within medicinal chemistry and agrochemical discovery programs . The molecule is typically supplied at purities ≥ 95% and is handled under standard ambient storage conditions .

Why tert-Butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate Cannot Be Directly Replaced by Common In‑Class Analogs


Although a number of “5‑bromopyridine‑Boc” intermediates are commercially catalogued, simple methylene‑linked analogs such as tert‑butyl ((5‑bromopyridin‑3‑yl)methyl)carbamate (CAS 943722‑24‑5) lack the internal carbamoyl (amide) group that defines the target compound [1]. This single‑atom substitution (CH₂ vs. C=O) alters the hydrogen‑bonding capacity, conformational flexibility, and subsequent reactivity of the central linker, fundamentally changing the compound’s behavior in both synthetic sequences and biological target engagement . Similarly, regioisomeric variants (e.g., the 4‑bromo‑2‑yl or 6‑bromo‑3‑yl congeners) present the halogen at a different position on the pyridine ring, which affects the electronic environment and can lead to divergent outcomes in palladium‑catalyzed cross‑coupling steps or in structure‑activity relationship (SAR) campaigns . Consequently, direct substitution without re‑validation of the synthetic route or the biological readout carries a material risk of failed coupling yields, altered pharmacokinetic profiles, or loss of on‑target activity.

Quantitative Differentiation Evidence for tert-Butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate Versus Closest Analogs


Molecular Weight and Atom‑Count Differentiation vs. the Methylene‑Linked Analog

The target compound carries an additional amide carbonyl oxygen relative to the widely available methylene‑linked analog tert‑butyl ((5‑bromopyridin‑3‑yl)methyl)carbamate. This results in a molecular weight of 330.18 g mol⁻¹ versus 287.15 g mol⁻¹, a difference of 43.03 g mol⁻¹ that must be accounted for in reaction stoichiometry, solution preparation, and yield calculations [1][2].

Molecular weight Building block selection Reaction stoichiometry

Hydrogen‑Bond Donor/Acceptor Profile Distinction Relative to the Direct Carbamate Analog

Insertion of the glycine‑derived carbamoyl linker increases the hydrogen‑bond donor count to 2 and the acceptor count to 6, compared with 1 donor and 3 acceptors for the direct carbamate analog tert‑butyl (5‑bromopyridin‑3‑yl)carbamate (CAS 361550‑43‑8) [1]. The larger topological polar surface area (TPSA) and additional donor can reduce passive membrane permeability, a critical consideration when the building block is incorporated into orally targeted lead series.

Hydrogen bonding Permeability Drug-likeness

Regioisomeric Bromine Position: 5‑Bromo‑3‑yl vs. 4‑Bromo‑2‑yl Electronic and Steric Effects

The 5‑bromo substitution on the pyridine ring places the halogen meta to the ring nitrogen and para to the carbamoyl attachment point, whereas the 4‑bromo‑2‑yl regioisomer places bromine ortho to the ring nitrogen. The meta‑bromine orientation in the target compound results in distinct electronic effects (σ‑meta ≈ 0.39 vs. σ‑ortho ≈ 0.23 for Hammett substituent constants) that influence oxidative addition rates in palladium‑catalyzed cross‑coupling reactions and the acidity of the adjacent amide NH [1]. The two isomers also display different InChI Keys (computed but not shown for brevity), confirming non‑overlapping chemical identities.

Regiochemistry Cross-coupling SAR

Linker Flexibility and Conformational Space Compared with the Phenyl Analog

Replacement of the pyridine ring with a phenyl ring (as in tert‑butyl N-{[(3‑bromophenyl)carbamoyl]methyl}carbamate) alters both the ring electronics and the spatial trajectory of the bromine atom. The pyridine nitrogen in the target compound introduces a dipole (~2.2 D for pyridine vs. ~0 D for benzene) and modifies the preferred dihedral angle of the carbamoyl linker, which can reposition the terminal Boc‑protected amine by approximately 1.0–1.5 Å relative to a phenyl‑based scaffold in low‑energy conformers [1][2]. This subtle geometric perturbation can be decisive when the building block is elaborated into a ligand that must satisfy a precise 3D pharmacophore.

Conformational analysis Linker design Target engagement

Procurement‑Optimized Application Scenarios for tert-Butyl N-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate


Medicinal Chemistry: Late‑Stage Diversification of Kinase or Epigenetic Target Hit Series

The compound’s orthogonal Boc‑amine and aryl bromide functionalities make it ideally suited for iterative library synthesis. The Boc group can be removed under mild acidic conditions (TFA or HCl/dioxane) to reveal a free amine for amide coupling or reductive amination, while the 5‑bromopyridine moiety participates in Suzuki, Buchwald–Hartwig, or Sonogashira cross‑couplings to introduce diverse aromatic, heteroaromatic, or alkyne substituents . This sequential derivatization strategy is frequently employed in the hit‑to‑lead phase of kinase inhibitor and bromodomain‑targeted programs, where rapid SAR exploration around the pyridine‑glycine scaffold is required.

Agrochemical Discovery: Synthesis of Novel Crop Protection Candidates

Brominated pyridine building blocks are prevalent scaffolds in fungicide and insecticide discovery. The carbamoyl linker provides a metabolically stable connection that is less susceptible to hydrolytic degradation than the corresponding ester, a property that translates into improved soil persistence and foliar residual activity in preliminary greenhouse screens [1]. The target compound can serve as a key intermediate in the assembly of pyridine‑containing carboxamide fungicides, analogous to the boscalid or fluopyram chemotypes.

Chemical Biology: Design of Bifunctional PROTAC or Molecular Glue Precursors

The presence of two chemically differentiated exits—the Boc‑protected amine and the aryl bromide—allows the compound to function as a modular linker in the construction of heterobifunctional degraders. After Boc deprotection, the free amine can be conjugated to an E3 ligase recruiting element (e.g., a VHL or CRBN ligand), while the bromide undergoes cross‑coupling to install a target‑protein binding warhead [2]. This convergent synthetic strategy is valued in targeted protein degradation campaigns because it minimizes the number of linear steps required to access the final bifunctional molecule.

Process Chemistry: Scalable Intermediate for GMP‑Tracked API Synthesis

For programs advancing toward preclinical development, the compound’s solid physical form (typically a crystalline powder) and compatibility with standard Boc protection/deprotection protocols facilitate kilogram‑scale manufacture under Good Manufacturing Practice (GMP) guidelines. The well‑defined molecular weight and purity profile (≥ 95%) simplify in‑process control and impurity fate‑and‑purge analysis, reducing the regulatory burden when the building block is used within three steps of the final active pharmaceutical ingredient (API) .

Quote Request

Request a Quote for tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.